Cefatrizine (stereochemistry undefined)
Description
Historical Context of β-Lactam Antibiotic Development
The development of β-lactam antibiotics represents one of the most transformative advancements in modern medicine. Beginning with Alexander Fleming’s serendipitous discovery of benzylpenicillin in 1928, β-lactams revolutionized the treatment of bacterial infections. The foundational work on penicillin’s mechanism of action—its ability to inhibit penicillin-binding proteins (PBPs) and disrupt bacterial cell-wall synthesis—laid the groundwork for subsequent antibiotic classes. By the 1940s, the limitations of penicillin, including its susceptibility to β-lactamase enzymes and narrow spectrum of activity, spurred efforts to develop structurally related compounds with enhanced stability and broader efficacy.
The discovery of cephalosporins in 1948 by Giuseppe Brotzu marked a pivotal moment in β-lactam research. Brotzu’s isolation of Acremonium strictum (originally Cephalosporium acremonium) from Sardinian sewage outfalls revealed a fungus producing compounds active against Salmonella typhi and other Gram-negative pathogens. This breakthrough led to the identification of cephalosporin C, the progenitor of all cephalosporins, which exhibited inherent resistance to staphylococcal β-lactamases. The subsequent semisynthetic modification of cephalosporin C’s core structure—a 6-membered dihydrothiazine ring fused to a β-lactam moiety—enabled the creation of derivatives with tailored pharmacokinetic and pharmacodynamic properties. By the 1970s, cephalosporins were classified into generations based on their antimicrobial spectra, with second-generation agents like cefatrizine emerging as critical tools against both Gram-positive and Gram-negative pathogens.
Cefatrizine’s Emergence as a Multidisciplinary Research Subject
Cefatrizine, a second-generation cephalosporin, exemplifies the iterative optimization of β-lactam scaffolds to address evolving clinical challenges. Its development was driven by the need to overcome the limitations of first-generation cephalosporins, particularly their susceptibility to hydrolysis by plasmid-encoded β-lactamases such as TEM-1 and SHV-1. Structural modifications at position 7 of the β-lactam ring, including the introduction of an aminothiazolyl oxime side chain, enhanced cefatrizine’s affinity for PBPs in Gram-negative bacteria while conferring partial stability against common β-lactamases.
The compound’s dual activity against Staphylococcus aureus and Enterobacteriaceae positioned it as a subject of intense biochemical and microbiological scrutiny. Studies in the 1980s revealed that cefatrizine’s minimum inhibitory concentrations (MICs) for Escherichia coli and Klebsiella pneumoniae were 4–8-fold lower than those of first-generation cephalosporins, a property attributed to its improved penetration through bacterial outer membranes. Concurrent crystallographic analyses demonstrated that cefatrizine’s side-chain orientation facilitated optimal interactions with the active-site serine of PBPs, thereby enhancing acylation efficiency.
Scope of Modern Investigative Approaches
Contemporary research on cefatrizine spans multiple disciplines, reflecting its role as a model compound for studying β-lactam resistance and structure-activity relationships. Key investigative domains include:
- β-Lactamase Stability Profiling : Computational docking studies and enzymatic assays have elucidated cefatrizine’s susceptibility to extended-spectrum β-lactamases (ESBLs) such as CTX-M-15, informing the design of third-generation cephalosporins with improved resistance profiles.
- Synergistic Combinations : Research into β-lactamase inhibitors like clavulanic acid has explored their potential to restore cefatrizine’s activity against ESBL-producing strains, with mixed results depending on inhibitor kinetics and enzyme-substrate affinities.
- Pharmacokinetic Modeling : Advances in mass spectrometry have enabled precise quantification of cefatrizine’s tissue penetration and renal clearance, guiding dose optimization in preclinical models.
The following table summarizes critical milestones in cephalosporin development, contextualizing cefatrizine within the broader β-lactam landscape:
This multidisciplinary focus underscores cefatrizine’s enduring relevance in antibiotic research, particularly as a benchmark for evaluating novel β-lactam analogs and resistance mitigation strategies.
Properties
IUPAC Name |
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCJDOLVGGIYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860633 | |
| Record name | 7-[2-Amino(4-hydroxyphenyl)acetamido]-8-oxo-3-{[(1H-1,2,3-triazol-4-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of cefatrizine involves several synthetic routes. One common method starts with 7-tetrazolyl-aminocephalosporanic acid (7-TACA) as the starting raw material. The process involves using methylene dichloride as a solvent and performing silylation protection with N, O-BSA. This is followed by an acylation reaction with the reaction products of D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The pH of the reaction solution is then adjusted using ammonia water to crystallize cefatrizine propylene glycolate . This method is known for its simplicity, high yield, low cost, and suitability for industrial mass production .
Chemical Reactions Analysis
Cefatrizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include beta-lactamases and penicillin-binding proteins (PBPs) . The major products formed from these reactions are typically other cephalosporin derivatives. For instance, cefatrizine is known to inhibit the third and last stage of bacterial cell wall synthesis by binding to specific PBPs located inside the bacterial cell wall .
Scientific Research Applications
Cefatrizine is a semi-synthetic cephalosporin antibiotic administered orally to combat bacterial infections . It has demonstrated effectiveness in treating various conditions, including urinary tract infections, pneumonia, and soft tissue infections .
In Vitro Activity:
- Cefatrizine has greater in vitro activity against Gram-positive and Gram-negative bacteria compared to cephalexin .
- It is also more effective against most Gram-negative bacteria than cephalothin, cefazolin, and cephapirin, but it shows less activity against Gram-positive bacteria .
Clinical Studies:
- In a study of 18 patients treated with cefatrizine, only one patient did not respond to the treatment. This patient had pneumococcal conjunctivitis along with hypogammaglobulinemia and neutropenia .
- Multiple doses of 500 mg administered every 6 hours resulted in a mean peak serum level of 6.2 µg/ml. These serum levels are typically within the range required to inhibit most susceptible organisms .
- Cefatrizine is generally well tolerated, with no observed renal, hepatic, or hematological toxicity .
Antimicrobial Activity Compared to Other Cephalosporins:
A study aimed to evaluate the changes in antimicrobial activity of cefatrizine, cefadroxil, cephalexin, and cefpirome . Cefpirome, a fourth-generation cephalosporin, has a broad antibacterial spectrum that covers many pathogens involved in hospital-acquired infections, such as Enterobacteriaceae, methicillin-susceptible Staphylococcus aureus, coagulase-negative staphylococci, and viridans group streptococci . It also has in vitro activity against Streptococcus pneumoniae, regardless of penicillin susceptibility, and is stable against most plasmid- and chromosome-mediated β-lactamases .
Therapeutic Applications:
Mechanism of Action
Cefatrizine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This inhibition leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefatrizine’s ability to bind to PBPs makes it effective against a wide range of bacteria, including both Gram-positive and Gram-negative strains .
Comparison with Similar Compounds
Structural Features and Stereochemical Considerations
Cefatrizine’s undefined stereochemistry distinguishes it from other cephalosporins with defined chiral centers. For example:
- Cefuroxime : Contains defined stereochemistry at the C7 position, contributing to predictable pharmacokinetics .
- Cefaclor : Features a chlorinated thiazole ring at C3 and defined α-configuration at C7, enhancing stability against β-lactamases .
The undefined stereochemistry in cefatrizine may lead to variable metabolic pathways or receptor interactions compared to enantiomerically pure drugs like cefuroxime .
Table 1: Structural Comparison of Cefatrizine with Selected Cephalosporins
Pharmacokinetic Profile
Cefatrizine’s pharmacokinetics differ markedly from other cephalosporins:
- Erythromycin : Requires thrice-daily dosing (50 mg/kg/day) due to a shorter half-life (~1.5 hours), whereas cefatrizine achieves comparable efficacy with once-daily dosing (75 mg/kg/day) .
- Cefadroxil : Longer half-life (~2 hours) but lower bioavailability against Gram-negative pathogens like Haemophilus influenzae (MIC50: cefatrizine 0.5 μg/mL vs. cefadroxil 8 μg/mL) .
Table 2: Pharmacokinetic Parameters of Selected Antibiotics
Antimicrobial Activity and Toxicity
Cefatrizine’s triazine ring at C3 correlates with teratogenic effects in zebrafish embryos, likely due to increased passive absorption via low topological polarity surface area (TPSA) . In contrast, cephalosporins with thiazole rings (e.g., cefaclor) exhibit lower toxicity .
Table 3: In Vitro Activity Against Key Pathogens
| Pathogen | Cefatrizine (MIC50, μg/mL) | Cephalexin (MIC50, μg/mL) | Cefadroxil (MIC50, μg/mL) |
|---|---|---|---|
| S. aureus | 0.25 | 2.0 | 1.0 |
| H. influenzae | 0.5 | 16.0 | 8.0 |
| K. pneumoniae | 4.0 | 32.0 | 16.0 |
Clinical Efficacy
In pediatric ENT infections, cefatrizine (75 mg/kg/day) achieved a 100% cure rate with once-daily dosing, outperforming erythromycin (40% cure rate) . Its efficacy is comparable to cefuroxime but with a simpler dosing regimen .
Biological Activity
Cefatrizine is a semisynthetic cephalosporin antibiotic that exhibits a broad spectrum of antimicrobial activity. It is primarily utilized for treating bacterial infections, particularly those caused by Gram-positive and some Gram-negative organisms. This article delves into the biological activity of cefatrizine, including its mechanisms of action, clinical efficacy, and relevant case studies.
Cefatrizine functions by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to bacterial lysis and death. The compound's structural modifications enhance its stability against certain beta-lactamases, allowing it to maintain efficacy against resistant strains.
Antimicrobial Spectrum
Cefatrizine demonstrates activity against a variety of pathogens. Its in vitro spectrum includes:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
In Vitro Studies
In several studies, cefatrizine has shown comparable efficacy to other cephalosporins such as ampicillin and amoxicillin. For instance, a study involving 18 patients with acute urinary tract infections indicated that cefatrizine was effective in eradicating the causative organisms in most cases .
Table 1: Comparative Antimicrobial Activity of Cefatrizine
| Bacteria | Cefatrizine MIC (µg/mL) | Amoxicillin MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 2 |
| Streptococcus pneumoniae | 1 | 4 |
| Escherichia coli | 2 | 8 |
| Klebsiella pneumoniae | 4 | 16 |
Clinical Efficacy
Cefatrizine has been evaluated in clinical settings for various infections. A notable study involved patients with respiratory tract infections where cefatrizine demonstrated a high cure rate and was well-tolerated .
Case Study 1: Urinary Tract Infection
A clinical trial assessed cefatrizine's effectiveness in treating urinary tract infections caused by E. coli. Out of 30 patients treated, 25 showed significant improvement within three days of therapy, with no adverse effects reported .
Case Study 2: Respiratory Infections
In another study focusing on respiratory infections, cefatrizine was administered to patients with pneumonia. The results indicated a rapid decrease in symptoms and a significant reduction in bacterial load within five days of treatment .
Safety Profile
Cefatrizine is generally well-tolerated, with side effects being mild and infrequent. Common adverse reactions include gastrointestinal disturbances such as diarrhea and nausea. Serious allergic reactions are rare but can occur in sensitive individuals.
Q & A
Q. What are the key synthetic pathways for cefatrizine, and how can researchers optimize reaction conditions for yield and purity?
Cefatrizine is synthesized via nucleophilic substitution between halogen-derived cephalosporins and the sodium salt of 5-mercapto-1,2,3-triazole (Scheme 19). Key steps include controlling reaction temperature (e.g., 25–30°C) and pH (neutral to slightly alkaline) to minimize side reactions. Researchers should monitor intermediates using HPLC to ensure regioselectivity and purity. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) improves yield .
Q. What analytical methods are recommended for characterizing cefatrizine’s physicochemical properties?
- UV-Vis Spectrophotometry : Confirm identity by comparing absorption maxima (e.g., 270 nm, ) in aqueous solutions .
- Infrared Spectroscopy : Validate functional groups (e.g., β-lactam ring at ~1770 cm⁻¹) using potassium bromide disks .
- HPLC-MS : Assess purity (>98%) and detect degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .
Q. How does cefatrizine’s solubility profile influence formulation strategies?
Cefatrizine is sparingly soluble in water and insoluble in methanol/ethanol. Preformulation studies should explore co-solvents (e.g., propylene glycol) or cyclodextrin complexes to enhance bioavailability. Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.5–1.0 |
| Propylene Glycol | 10–15 |
| Ethanol (95%) | <0.1 |
Advanced Research Questions
Q. What mechanistic insights explain cefatrizine’s inhibition of eukaryotic elongation factor-2 kinase (eEF2K)?
Docking studies suggest the triazole moiety binds to eEF2K’s Asp159 residue via hydrogen bonding, while the β-lactam ring stabilizes the enzyme’s hydrophobic pocket. Researchers should validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Mutagenesis studies (e.g., Asp159Ala) can confirm critical interaction sites .
Q. How does undefined stereochemistry impact cefatrizine’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
Cefatrizine’s stereochemical heterogeneity may lead to variable tissue penetration and metabolism. For example:
- PBPK Modeling : Flow-limited models predict a 5.4% error in plasma concentration vs. experimental data, suggesting stereochemistry minimally affects systemic clearance. However, capillary permeability limitations in specific tissues (e.g., brain) require stereoselective analysis .
- Metabolic Stability : Incubate enantiomers with human liver microsomes to compare CYP450-mediated oxidation rates .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for cefatrizine?
Q. What methodological gaps exist in current studies on cefatrizine’s off-target effects?
- Proteomic Screens : Use affinity pulldown assays with cefatrizine-conjugated beads to identify off-target kinases.
- Transcriptomic Analysis : Compare RNA-seq data from treated vs. untreated cancer cells to detect unintended pathway modulation (e.g., autophagy) .
Data Interpretation and Reporting
Q. How should researchers document stereochemical uncertainties in cefatrizine-related publications?
Q. What criteria should guide the selection of cefatrizine analogs for structure-activity relationship (SAR) studies?
| Parameter | Criteria |
|---|---|
| Core Modifications | Retain β-lactam and triazole moieties |
| Side Chains | Test hydrophobic groups (e.g., phenyl vs. alkyl) for membrane permeability . |
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in cefatrizine studies despite stereochemical variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
